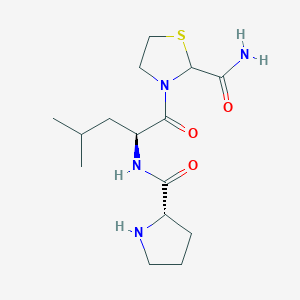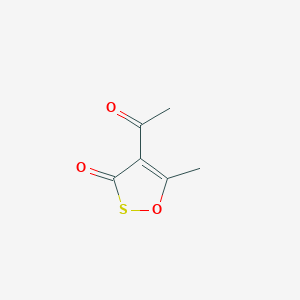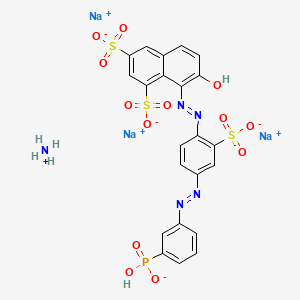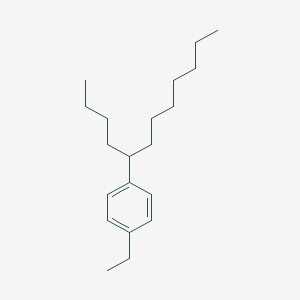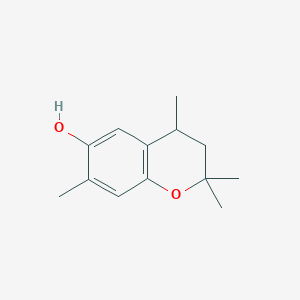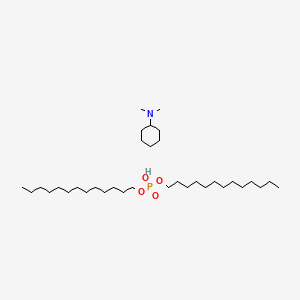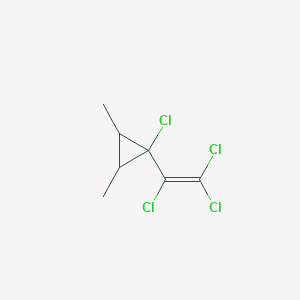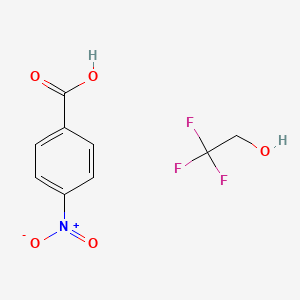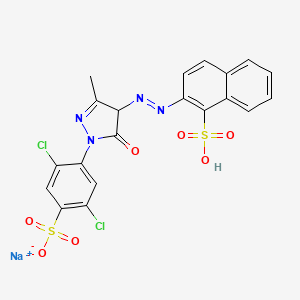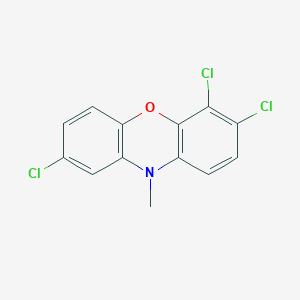
2,6,7-Trichloro-10-methyl-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trichloro-10-methyl-10H-phenoxazine is a heterocyclic compound that belongs to the phenoxazine family Phenoxazines are known for their unique structural properties, which consist of an oxazine ring fused to two benzene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloro-10-methyl-10H-phenoxazine typically involves the chlorination of 10-methyl-10H-phenoxazine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 10-methyl-10H-phenoxazine followed by selective chlorination. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and advanced purification techniques.
化学反応の分析
Types of Reactions
2,6,7-Trichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of phenoxazine oxides.
Reduction: Dechlorinated phenoxazine derivatives.
Substitution: Amino or thio-substituted phenoxazine compounds.
科学的研究の応用
2,6,7-Trichloro-10-methyl-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2,6,7-Trichloro-10-methyl-10H-phenoxazine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes. The compound’s unique structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications .
類似化合物との比較
Similar Compounds
10-Methyl-10H-phenoxazine: A close analog with similar structural properties but lacking the chlorine substituents.
Phenothiazine: Another heterocyclic compound with a sulfur atom replacing the oxygen in the oxazine ring.
Phenoxazine: The parent compound without the methyl and chloro substituents.
Uniqueness
2,6,7-Trichloro-10-methyl-10H-phenoxazine is unique due to the presence of three chlorine atoms, which significantly alter its chemical reactivity and physical properties compared to its analogs.
特性
CAS番号 |
72403-93-1 |
|---|---|
分子式 |
C13H8Cl3NO |
分子量 |
300.6 g/mol |
IUPAC名 |
2,6,7-trichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H8Cl3NO/c1-17-9-4-3-8(15)12(16)13(9)18-11-5-2-7(14)6-10(11)17/h2-6H,1H3 |
InChIキー |
RKSBRWSUGROVSB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=C(C=C2)Cl)Cl)OC3=C1C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
